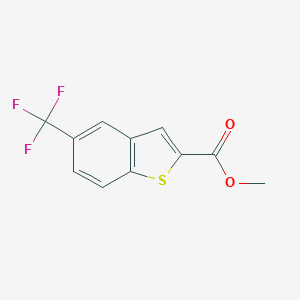

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O2S/c1-16-10(15)9-5-6-4-7(11(12,13)14)2-3-8(6)17-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHOGTDVUZFYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363133 | |

| Record name | Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146137-92-0 | |

| Record name | Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Trifluoromethyl-benzo[b]thiophene-2-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate, with the Chemical Abstracts Service (CAS) number 146137-92-0 , is a fluorinated heterocyclic compound that has garnered significant attention in various fields of chemical research, particularly in pharmaceutical development and materials science.[1][2] Its unique molecular architecture, featuring a benzothiophene core, a trifluoromethyl group at the 5-position, and a methyl ester at the 2-position, imparts a distinct combination of chemical stability, lipophilicity, and reactivity.[2] These characteristics make it a valuable intermediate for the synthesis of complex molecules with desired biological activities and material properties.

The trifluoromethyl group is a key pharmacophore in medicinal chemistry, known to enhance metabolic stability, binding affinity, and cell membrane permeability of drug candidates.[3][4] The benzothiophene scaffold is also a privileged structure in drug discovery, present in a number of approved therapeutic agents. The strategic placement of these functionalities in this compound makes it a sought-after precursor for novel therapeutic agents and advanced materials.[2][5]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthetic protocol, and its diverse applications, with a focus on its role in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 146137-92-0 | [1][2][6] |

| Molecular Formula | C₁₁H₇F₃O₂S | [2] |

| Molecular Weight | 260.23 g/mol | [2] |

| Appearance | Yellow solid | [2] |

| Purity | ≥ 96% | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | COC(=O)C1=CC2=C(S1)C=CC(=C2)C(F)(F)F | [1] |

| InChI Key | JWHOGTDVUZFYNO-UHFFFAOYSA-N | [1] |

| Storage | Store at 0-8 °C | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a multi-step sequence. While specific proprietary methods may exist, a general and illustrative synthetic approach is outlined below. This protocol is designed to provide a clear and reproducible procedure for laboratory-scale synthesis.

Illustrative Synthetic Workflow

The following diagram outlines a potential synthetic route to this compound, highlighting the key transformations.

References

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jelsciences.com [jelsciences.com]

- 4. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 146137-92-0|Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate|BLD Pharm [bldpharm.com]

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate physical properties

An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily serving as a versatile intermediate in the synthesis of novel therapeutic agents and functional materials.[1][2] The incorporation of a trifluoromethyl group can enhance chemical stability, lipophilicity, and metabolic resistance, making this scaffold attractive for drug discovery programs.[3][4]

Despite its importance, a comprehensive, publicly available dataset of its physical properties is notably scarce. Most available information is limited to supplier catalogs and computational predictions. This guide addresses this gap by consolidating the known data and, more critically, providing a series of detailed, authoritative protocols for the experimental determination of its core physical properties. Acting as a Senior Application Scientist, this document provides not just the methods, but the scientific rationale behind them, empowering researchers to generate a complete and reliable physicochemical profile essential for downstream applications.

Compound Identity and Known Properties

The foundational data for this compound is summarized below. It is critical to note that beyond basic identifiers, most thermal properties are either from single supplier reports or are computational estimates requiring experimental verification.

| Property | Value | Source |

| CAS Number | 146137-92-0 | [2][5] |

| Molecular Formula | C₁₁H₇F₃O₂S | [2] |

| Molecular Weight | 260.23 g/mol | [2] |

| Appearance | White to yellow solid | [2][6] |

| Melting Point | 123-124 °C | [6] |

| Boiling Point | 312.4 ± 37.0 °C | Predicted[6] |

| Density | 1.410 ± 0.06 g/cm³ | Predicted[6] |

| Storage Conditions | 2-8 °C | [6] |

Experimental Determination of Thermal Properties

Thermal properties are fundamental indicators of a compound's purity and stability. The predicted high boiling point suggests that measurements must be approached carefully to avoid thermal decomposition.

Melting Point Determination

The melting point is a rapid and essential test for the purity of a crystalline solid. A sharp melting range (typically <1°C) is characteristic of a pure compound, whereas impurities will depress and broaden the melting range.[7]

-

Sample Preparation: Place a small amount of finely powdered this compound onto a clean, dry surface. Gently tap the open end of a glass capillary tube into the powder to collect a small amount of sample.[7][8]

-

Packing: Tap the sealed end of the capillary on a hard surface to pack the sample down into a compact column of 1-2 mm in height.[8][9]

-

Measurement (Initial): Place the capillary into a melting point apparatus. Heat rapidly (e.g., 10-15 °C/min) to determine an approximate melting point.[8]

-

Measurement (Accurate): Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20 °C of the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.[8]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.[9][10] For a pure compound, this range should be narrow.

Boiling Point Determination

Directly heating the compound to its predicted boiling point of ~312 °C at atmospheric pressure risks decomposition. Therefore, the boiling point must be determined under reduced pressure, where boiling occurs at a much lower temperature.[11] The micro-boiling point method is ideal for this purpose as it requires a minimal amount of substance.

-

Setup: Place a few drops of the compound into a small fusion tube. Place a capillary tube (sealed at one end) into the fusion tube with the open end submerged in the liquid.[12]

-

Apparatus Assembly: Attach the fusion tube to a thermometer and place it in a heating apparatus (e.g., Thiele tube or aluminum block) connected to a vacuum source.[11]

-

Evacuation: Reduce the pressure in the system to a known, stable value (e.g., 10 mmHg).

-

Heating: Heat the apparatus slowly and uniformly.[12]

-

Observation: As the liquid heats, trapped air will exit the inverted capillary as a slow stream of bubbles. Upon reaching the boiling point at that pressure, a rapid and continuous stream of bubbles will emerge.[12] Note this temperature.

-

Confirmation: Remove the heat source. The bubbling will cease, and as the liquid cools slightly, it will be drawn back into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point at the recorded pressure.

-

Normalization: Use a pressure-temperature nomograph to correlate the experimentally determined boiling point at reduced pressure to the normal boiling point at 760 mmHg.

Solubility Profiling for Drug Development

Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and administration routes.[13] A comprehensive profile across aqueous and organic solvents is essential.

Qualitative Solubility Assessment

A preliminary screen provides rapid classification of the compound's solubility.

-

Setup: In separate small test tubes, add ~25 mg of the compound.[14]

-

Solvent Addition: To each tube, add 0.75 mL of a different solvent (e.g., Water, Phosphate-Buffered Saline (PBS), Ethanol, DMSO) in small portions.[14]

-

Observation: After each addition, shake the tube vigorously. Visually classify the compound as "soluble," "partially soluble," or "insoluble" in each solvent.[14]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium thermodynamic solubility.[15][16] It measures the concentration of a saturated solution in equilibrium with excess solid.

-

Preparation: Add an excess amount of the solid compound to a sealed vial containing a known volume of the chosen solvent (e.g., PBS pH 7.4).[15] The excess solid ensures that equilibrium is established with the solid phase.[16]

-

Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[17]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. For accurate results, filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles.

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with known concentrations to ensure accuracy.[13]

-

Reporting: The measured concentration is reported as the equilibrium solubility in the specified solvent at the given temperature (e.g., in mg/mL or µM).

Spectroscopic and Structural Characterization

Spectroscopic analysis is non-negotiable for confirming the identity and structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[18][19]

-

¹H NMR: Expect signals in the aromatic region (7-8.5 ppm) corresponding to the benzothiophene protons, a singlet for the methyl ester (-OCH₃) around 3.9-4.0 ppm, and characteristic splitting patterns influenced by the F and S atoms.

-

¹³C NMR: Expect signals for the ester carbonyl (C=O), aromatic carbons, the CF₃ carbon (a quartet due to C-F coupling), and the methyl carbon. DEPT experiments can aid in assigning CH, CH₂, and CH₃ groups.[20]

-

-

Infrared (IR) Spectroscopy: Provides information on functional groups.[21]

-

Key Peaks: A strong C=O stretching vibration for the ester group (~1710-1730 cm⁻¹), strong C-F stretching bands for the trifluoromethyl group (~1100-1300 cm⁻¹), and characteristic C=C and C-H bands for the aromatic ring.[22]

-

-

Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation data.

-

Molecular Ion: Expect a prominent molecular ion (M⁺) peak corresponding to the molecular weight (260.23).

-

Fragmentation: The fragmentation of trifluoromethylated heterocycles can be complex.[23][24] Common fragmentation pathways may include the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), or rearrangements involving the trifluoromethyl group.[23]

-

Conclusion

This compound is a compound with high potential, yet its fundamental physicochemical properties are not well-documented in scientific literature. This guide provides the limited known information and, more importantly, equips researchers with the authoritative, step-by-step protocols necessary to experimentally determine its thermal properties, solubility profile, and spectroscopic identity. The rigorous application of these methods will yield a comprehensive data package, enabling confident use of this compound in drug discovery, materials science, and other advanced research applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 146137-92-0|Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate|BLD Pharm [bldpharm.com]

- 6. 5-TRIFLUOROMETHYL-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER | 146137-92-0 [m.chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. Purification [chem.rochester.edu]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. lifechemicals.com [lifechemicals.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. scispace.com [scispace.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. malayajournal.org [malayajournal.org]

- 19. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. ias.ac.in [ias.ac.in]

- 21. globalresearchonline.net [globalresearchonline.net]

- 22. files01.core.ac.uk [files01.core.ac.uk]

- 23. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 24. apps.dtic.mil [apps.dtic.mil]

An In-Depth Technical Guide to Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Heterocycles in Modern Chemistry

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug discovery and material science. The trifluoromethyl group (-CF3), in particular, imparts a unique combination of properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can profoundly influence a compound's biological activity and material performance.[1][2][3] When this powerful functional group is integrated into a privileged heterocyclic scaffold like benzothiophene, the resulting molecule becomes a highly valuable building block for creating novel chemical entities.

This technical guide provides a comprehensive overview of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate , a key intermediate whose structural features make it a compound of significant interest for researchers in pharmaceuticals, agrochemicals, and materials science.[1][4] As a Senior Application Scientist, the aim of this document is to furnish you not just with data, but with a deeper understanding of the causality behind its synthesis and the strategic thinking that drives its application.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic compound featuring a benzene ring fused to a thiophene ring. The key substituents are a trifluoromethyl group at the 5-position of the benzothiophene core and a methyl carboxylate group at the 2-position.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 146137-92-0 | [1] |

| Molecular Formula | C₁₁H₇F₃O₂S | [1] |

| Molecular Weight | 260.23 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Purity | ≥ 96% | [1] |

The trifluoromethyl group is a strong electron-withdrawing group, which influences the electronic distribution of the entire benzothiophene ring system. This has implications for its reactivity, particularly in electrophilic and nucleophilic aromatic substitution reactions. The methyl ester at the 2-position provides a versatile handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to form various carboxamides.

Synthesis of the Benzothiophene Core: A Strategic Overview

While a specific, peer-reviewed synthesis for this compound is not extensively documented in the literature, its structure suggests a synthetic approach rooted in established methods for benzothiophene formation. The choice of a particular synthetic route would be dictated by the availability and cost of the starting materials. Two classical and powerful methods for constructing the benzothiophene scaffold are the Gewald aminothiophene synthesis and the Fiesselmann thiophene synthesis .

The Gewald Reaction Pathway

The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene.[5][6] While the target molecule is not a 2-aminothiophene, a modified Gewald approach could be envisioned.

Conceptual Workflow: Modified Gewald Synthesis

Caption: Conceptual workflow for a modified Gewald synthesis.

The Fiesselmann-Sachs Thiophene Synthesis

A more direct and likely applicable method is the Fiesselmann-Sachs thiophene synthesis, which involves the reaction of a thioglycolic acid derivative with an α,β-acetylenic ester.[7] This method is particularly well-suited for the preparation of 3-hydroxy-2-thiophenecarboxylates, which can be further modified.

Proposed Synthetic Protocol (Based on Fiesselmann-Sachs Principles)

Step 1: Synthesis of a Substituted Thiophenol Precursor

The synthesis would likely commence from a readily available trifluoromethyl-substituted benzene derivative, such as 4-(trifluoromethyl)aniline. Standard functional group interconversions would be employed to introduce a thiol group ortho to a suitable functional group that can participate in the subsequent cyclization.

Step 2: Condensation and Cyclization

The substituted thiophenol would then be reacted with a suitable three-carbon electrophile that will form the thiophene ring and introduce the carboxylate at the 2-position. A common strategy involves reaction with a β-ketoester or a propiolate derivative.

Reaction Scheme:

Experimental Workflow: Proposed Synthesis

Caption: Proposed workflow for the synthesis of the target molecule.

Spectroscopic Characterization (Predicted)

While a full, published dataset for this compound is not available, the expected spectroscopic features can be predicted based on the analysis of similar structures.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzothiophene ring system and a singlet for the methyl ester protons. The aromatic protons will exhibit coupling patterns consistent with their positions on the ring. The proton on the thiophene ring (at C3) will likely appear as a singlet. The protons on the benzene ring will show a more complex splitting pattern due to the trifluoromethyl group.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the carbons of the benzothiophene core, the methyl group of the ester, and the carbon of the trifluoromethyl group (which will appear as a quartet due to coupling with the three fluorine atoms).

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (260.23 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group from the ester, the entire methoxycarbonyl group, and potentially cleavage of the thiophene ring.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The benzothiophene scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[8]

Selective Estrogen Receptor Modulators (SERMs)

Benzothiophene derivatives are famously known for their activity as Selective Estrogen Receptor Modulators (SERMs).[8][9][10][11] Raloxifene, a benzothiophene-based SERM, is used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. The trifluoromethyl group can be used to modulate the electronic properties and lipophilicity of the benzothiophene core, potentially leading to improved receptor affinity, selectivity, and pharmacokinetic profiles. The methyl ester of the target compound can be readily converted to a carboxylic acid or an amide, which can then be used to attach the side chains characteristic of SERMs.

Logical Relationship: From Intermediate to SERM

Caption: Logical pathway from the title compound to a SERM candidate.

Kinase Inhibitors

The benzothiophene scaffold has also been explored for the development of kinase inhibitors, which are a major class of anticancer drugs.[12][13][14] The planarity of the benzothiophene ring allows it to participate in π-stacking interactions within the ATP-binding site of many kinases. The trifluoromethyl group can enhance binding affinity through favorable interactions with the protein and improve cell permeability.

Other Therapeutic Areas

Derivatives of trifluoromethyl-substituted thiophenes and benzothiophenes have also been investigated as monoamine oxidase B (MAO-B) inhibitors for neurodegenerative diseases and for their potential antimicrobial properties.[15]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) is not widely available, the SDS for structurally related compounds suggests that it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is likely to be an irritant to the skin, eyes, and respiratory system.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. By combining the privileged benzothiophene scaffold with the unique properties of the trifluoromethyl group, a highly valuable and versatile chemical intermediate is created. Its potential for elaboration into a wide array of complex molecules makes it a key building block for researchers aiming to develop next-generation pharmaceuticals and advanced materials. While the full scope of its applications is still being explored, the foundational principles of its chemistry and its proven utility in analogous systems underscore its importance for the future of chemical and biomedical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzothiophene and naphthalene derived constrained SERMs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrophobic Interactions Improve Selectivity to ERα for Benzothiophene SERMs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Potent BRAF kinase inhibitors based on 2,4,5-trisubstituted imidazole with naphthyl and benzothiophene 4-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Authored by a Senior Application Scientist

Introduction: The Significance of a Fluorinated Benzothiophene Scaffold

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The benzothiophene core is a "privileged" scaffold, appearing in numerous biologically active molecules and approved pharmaceuticals.[2] The true value of this specific derivative, however, lies in the strategic placement of a trifluoromethyl (-CF₃) group at the 5-position. This group is a powerful modulator of a molecule's physicochemical properties; it enhances metabolic stability, increases lipophilicity, and can significantly improve binding affinity to biological targets.[3]

Consequently, this compound serves as a crucial intermediate for the synthesis of novel therapeutics, particularly in the development of anti-inflammatory and anti-cancer agents, as well as advanced agrochemicals.[1][3] This guide provides a comprehensive overview of a robust and logical synthetic pathway to this valuable building block, detailing the underlying chemical principles, step-by-step protocols, and critical experimental parameters.

Strategic Overview of the Synthetic Pathway

The synthesis of the target molecule is most effectively approached through a convergent, three-stage process. This pathway begins with the formation of a key substituted thiosalicylic acid intermediate, which then undergoes a cyclization reaction to construct the benzothiophene ring system, followed by a final esterification to yield the desired methyl ester. This strategy is predicated on well-established and reliable chemical transformations, ensuring reproducibility and scalability.

Caption: A three-stage synthetic workflow for the target molecule.

Quantitative Data Summary

The following table summarizes the critical parameters for each stage of the synthesis. Note that conditions are representative and may require optimization based on laboratory-specific equipment and reagent purity.

| Stage | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) |

| 1 | Thiosalicylic Acid Formation | NaNO₂, Na₂S₂, Zn dust | Water, HCl | 0 - 100 | 6 - 10 |

| 2 | Benzothiophene Cyclization | Methyl Bromoacetate, NaOEt | Ethanol | 25 - 78 (Reflux) | 4 - 8 |

| 3 | Fischer Esterification | Methanol, H₂SO₄ (cat.) | Methanol | 65 (Reflux) | 8 - 16 |

Part 1: Synthesis of 2-Mercapto-5-(trifluoromethyl)benzoic Acid

Expertise & Rationale

The synthesis of substituted thiosalicylic acids is a cornerstone of benzothiophene chemistry. The most reliable method begins with the corresponding anthranilic acid (2-aminobenzoic acid) derivative.[4] This approach involves three distinct chemical transformations performed in a one-pot or sequential manner:

-

Diazotization: The primary amine of 2-amino-5-(trifluoromethyl)benzoic acid is converted into a diazonium salt using sodium nitrite under acidic conditions. This is a classic and highly efficient reaction that transforms the amino group into an excellent leaving group (N₂). Extreme caution is advised as diazonium salts can be unstable.[4]

-

Disulfide Formation: The diazonium salt is then treated with sodium disulfide (Na₂S₂). The disulfide anion acts as a nucleophile, displacing the diazonium group to form a symmetrical dithiobis(benzoic acid) intermediate.

-

Reduction: The stable disulfide intermediate is cleaved via reduction to yield the desired thiol (mercaptan). Common reducing agents include zinc dust in an acidic medium or sodium sulfite.[4] This final step furnishes the key 2-mercapto-5-(trifluoromethyl)benzoic acid intermediate.[5]

Detailed Experimental Protocol

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2-amino-5-(trifluoromethyl)benzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid. Cool the suspension to 0-5°C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5°C. Stir vigorously for 30-45 minutes at this temperature after the addition is complete.

-

Disulfide Coupling: In a separate vessel, prepare a solution of sodium disulfide by dissolving sodium sulfide nonahydrate (Na₂S·9H₂O, 2.2 eq) and elemental sulfur (1.1 eq) in water with gentle heating, then cool to 10°C.

-

Slowly add the cold diazonium salt solution to the sodium disulfide solution. Vigorous gas evolution (N₂) will occur. Allow the reaction to stir and warm to room temperature over 2 hours.

-

Acidify the mixture with concentrated HCl to precipitate the dithiobis intermediate. Filter the solid, wash with water, and carry it to the next step.

-

Reduction: Suspend the moist dithiobis intermediate in water and add zinc dust (3.0-4.0 eq). Heat the mixture to reflux and slowly add concentrated HCl. The reaction progress can be monitored by the disappearance of the solid starting material.

-

After the reaction is complete (typically 2-4 hours), cool the mixture and filter to remove excess zinc. Acidify the filtrate to precipitate the product, 2-mercapto-5-(trifluoromethyl)benzoic acid.

-

Filter the white to off-white solid, wash with cold water, and dry under vacuum.

Part 2: Cyclization to 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid

Expertise & Rationale

The construction of the benzothiophene ring is achieved via an intramolecular cyclization. This reaction proceeds through an initial S_N2 reaction followed by a condensation reaction.[2]

-

Deprotonation & Nucleophilic Attack: A base, such as sodium ethoxide, deprotonates the highly acidic thiol group of the thiosalicylic acid, forming a thiophenolate anion. This potent nucleophile then attacks the electrophilic carbon of methyl bromoacetate, displacing the bromide and forming a thioether intermediate.

-

Intramolecular Condensation: The same or an additional equivalent of base then abstracts a proton from the α-carbon (the carbon adjacent to the ester), creating an enolate. This enolate then attacks the carboxylic acid carbonyl carbon in an intramolecular fashion.

-

Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the aromatic thiophene ring, yielding the stable 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid.[3]

Detailed Experimental Protocol

-

In a round-bottom flask under an inert atmosphere (N₂), dissolve 2-mercapto-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous ethanol.

-

Add a solution of sodium ethoxide in ethanol (2.1 eq) and stir the mixture at room temperature for 30 minutes.

-

Add methyl bromoacetate (1.1 eq) dropwise. An exothermic reaction may be observed.

-

After the addition, heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with 2M HCl until a precipitate forms.

-

Filter the crude product, wash thoroughly with water to remove salts, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be performed for further purification.

Part 3: Esterification to the Target Molecule

Expertise & Rationale

The final step is a straightforward esterification of the carboxylic acid. Fischer-Speier esterification is a classic, cost-effective, and reliable method for this transformation.[6] The reaction involves heating the carboxylic acid in an excess of the alcohol (methanol, in this case), which serves as both the reactant and the solvent, with a catalytic amount of a strong mineral acid like sulfuric acid. The reaction is an equilibrium process, and using a large excess of methanol drives the equilibrium towards the product side, ensuring a high yield of the desired methyl ester.[7]

Detailed Experimental Protocol

-

Suspend 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.

-

Heat the mixture to reflux and maintain for 8-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Remove the majority of the methanol via rotary evaporation.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product. Purify via column chromatography on silica gel or recrystallization to obtain the final product, this compound, as a solid.[8]

References

- 1. jk-sci.com [jk-sci.com]

- 2. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Mercapto-5-(trifluoromethyl)benzoic acid | C8H5F3O2S | CID 21542420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GT Digital Repository [repository.gatech.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2] The benzothiophene core is a well-established pharmacophore, present in numerous biologically active molecules and approved drugs.[3][4] The introduction of a trifluoromethyl (-CF3) group at the 5-position of the benzothiophene scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These characteristics make it a valuable building block in the design and synthesis of novel therapeutic agents and advanced materials.[2][3]

This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis, physicochemical properties, and diverse applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 146137-92-0 | [1][2] |

| Molecular Formula | C₁₁H₇F₃O₂S | [1][2] |

| Molecular Weight | 260.23 g/mol | [1][2] |

| Appearance | Yellow solid | [1] |

| Purity | ≥ 96% | [1] |

| Storage | 0-8 °C | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic Protons (m, ~7.5-8.5 ppm) | Carbonyl Carbon (~162 ppm) |

| Methyl Protons (s, ~3.9 ppm) | Aromatic Carbons (~120-145 ppm) |

| Trifluoromethyl Carbon (q, ~124 ppm) | |

| Methyl Carbon (~52 ppm) |

Note: Predicted shifts are based on general principles of NMR spectroscopy and data from analogous structures. Actual experimental values may vary.

Synthesis of this compound

The synthesis of substituted benzothiophenes can be achieved through various synthetic strategies. A common and effective method involves the reaction of a substituted thiophenol with an activated alkyne, followed by cyclization. While a specific protocol for the title compound is not explicitly detailed in the reviewed literature, a reliable synthetic route can be adapted from established procedures for analogous compounds.

The proposed synthesis involves a two-step process starting from commercially available 4-(trifluoromethyl)thiophenol and methyl propiolate.

Experimental Protocol

Step 1: Michael Addition of 4-(Trifluoromethyl)thiophenol to Methyl Propiolate

This step involves the conjugate addition of the thiophenol to the electron-deficient alkyne.

-

To a stirred solution of 4-(trifluoromethyl)thiophenol (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of a base (e.g., sodium methoxide or triethylamine).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methyl propiolate (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Oxidative Cyclization to form the Benzothiophene Ring

The second step involves an intramolecular cyclization to form the benzothiophene ring system.

-

Dissolve the crude intermediate from Step 1 in a suitable solvent like dichloromethane or chloroform.

-

Add an oxidizing agent, such as copper(II) acetate or iodine, to the solution.

-

Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off any solids.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (if iodine was used) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a versatile building block in several areas of chemical research.

Pharmaceutical Development

The benzothiophene scaffold is a privileged structure in medicinal chemistry, and the incorporation of a trifluoromethyl group can significantly enhance the pharmacological profile of a molecule.[2][3]

-

Metabolic Stability: The C-F bond is exceptionally strong, and the -CF3 group is resistant to metabolic degradation, which can lead to an increased in vivo half-life of drug candidates.

-

Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.

-

Binding Interactions: The highly polarized C-F bonds can participate in favorable electrostatic and dipole-dipole interactions with biological macromolecules, potentially increasing binding affinity and selectivity.

Derivatives of 5-(trifluoromethyl)-1-benzothiophene have been investigated for a range of therapeutic applications, including as anti-inflammatory and anti-cancer agents.[3] The title compound serves as a key intermediate for the synthesis of more complex molecules with potential biological activity.

Materials Science

The incorporation of fluorinated moieties into organic materials can enhance their thermal stability, chemical resistance, and electronic properties.[1] Benzothiophene-containing polymers and small molecules are known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of a trifluoromethyl group can modulate the electronic properties of these materials, making this compound a promising building block for the synthesis of novel functional materials.

Conclusion

This compound is a valuable and versatile compound with significant potential in both pharmaceutical and materials science research. Its synthesis, while requiring careful execution, is achievable through established synthetic methodologies. The presence of the trifluoromethyl group imparts desirable properties that can be exploited in the design of novel drugs and advanced materials. This technical guide provides a foundational understanding of this important molecule, and it is hoped that it will stimulate further research and innovation in its applications.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

An In-depth Technical Guide

Abstract

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a key intermediate in the synthesis of pharmaceuticals and advanced materials necessitates robust and reliable methods for its structural confirmation and purity assessment.[1][2][3] This technical guide provides a comprehensive overview of the core spectroscopic techniques required to characterize this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By explaining the causality behind spectral features and outlining standardized protocols, this document serves as an essential reference for researchers engaged in the synthesis, quality control, and application of this compound.

Molecular Profile and Structure

A precise understanding of the molecular structure is fundamental to interpreting spectroscopic data. The key structural features include a benzothiophene core, a trifluoromethyl (-CF₃) group at the C-5 position, and a methyl ester (-COOCH₃) group at the C-2 position.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 146137-92-0[1][2] |

| Molecular Formula | C₁₁H₇F₃O₂S[2] |

| Molecular Weight | 260.23 g/mol [2] |

| Appearance | Yellow solid[2] |

The numbering of the benzothiophene ring system, critical for NMR assignment, is illustrated below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. While specific experimental spectra for this compound are not widely published, a detailed and reliable prediction of the ¹H, ¹³C, and ¹⁹F NMR spectra can be made based on established chemical shift principles and data from analogous structures.

¹H NMR Spectroscopy

Theoretical Basis: Proton NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift, δ), the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).

Predicted Spectrum (in CDCl₃, referenced to TMS at δ 0.0):

-

Aromatic Protons (δ 7.5-8.5 ppm): The benzothiophene ring contains three aromatic protons. The electron-withdrawing effects of the -CF₃ and -COOCH₃ groups will shift these protons downfield.

-

H-4: Expected to be a doublet, coupled to H-6 (meta coupling, J ≈ 2 Hz). Its proximity to the -CF₃ group at C-5 will cause a significant downfield shift.

-

H-6: Expected to be a doublet of doublets, coupled to H-7 (ortho coupling, J ≈ 8-9 Hz) and H-4 (meta coupling, J ≈ 2 Hz).

-

H-7: Expected to be a doublet, coupled to H-6 (ortho coupling, J ≈ 8-9 Hz).

-

-

Thiophene Proton (δ ~8.0 ppm):

-

H-3: This proton is adjacent to the electron-withdrawing ester group and part of the thiophene ring, resulting in a downfield shift. It will appear as a singlet as it has no adjacent protons.

-

-

Methyl Ester Protons (δ ~3.9 ppm):

-

-OCH₃: The three protons of the methyl group are chemically equivalent and have no neighboring protons, resulting in a sharp singlet.

-

¹³C NMR Spectroscopy

Theoretical Basis: Proton-decoupled ¹³C NMR reveals the number of unique carbon environments. Chemical shifts are highly sensitive to the electronic environment, with electron-withdrawing groups causing a downfield shift. The -CF₃ group will induce a characteristic quartet splitting pattern for the carbon it is attached to (C-5) and for the -CF₃ carbon itself due to ¹J(C,F) and ²J(C,F) coupling.

Predicted Spectrum (in CDCl₃):

-

Carbonyl Carbon (δ ~162 ppm): The ester carbonyl carbon is significantly deshielded.

-

Aromatic & Thiophene Carbons (δ 120-145 ppm): Nine distinct signals are expected.

-

C-5: The carbon directly attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

Other carbons will appear as singlets (in proton-decoupled mode) with chemical shifts influenced by their position relative to the substituents.

-

-

Trifluoromethyl Carbon (δ ~123 ppm): The carbon of the -CF₃ group will appear as a prominent quartet with a large coupling constant (¹J(C,F) > 250 Hz).[4]

-

Methyl Ester Carbon (δ ~52 ppm): The -OCH₃ carbon will appear as a single, sharp peak.

¹⁹F NMR Spectroscopy

Theoretical Basis: ¹⁹F NMR is exceptionally useful for analyzing fluorinated compounds. It is highly sensitive and has a wide chemical shift range, making it easy to identify fluorine-containing functional groups.

Predicted Spectrum (in CDCl₃):

-

-CF₃ Group (δ -62 to -63 ppm): The three fluorine atoms of the trifluoromethyl group are equivalent and are not coupled to any nearby protons. Therefore, a single, sharp singlet is expected in the proton-decoupled spectrum.[4]

Standard NMR Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.[5]

-

¹H NMR Acquisition: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire proton-decoupled data with a spectral width of ~240 ppm, a relaxation delay of 2 seconds, and accumulate 512-1024 scans for good signal-to-noise.

-

¹⁹F NMR Acquisition: Acquire proton-decoupled data with a suitable spectral width centered around the expected -CF₃ region.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺•) corresponding to the molecular weight, and a series of fragment ions that provide structural clues.

Predicted Mass Spectrum (EI):

-

Molecular Ion (M⁺•): A prominent peak is expected at m/z = 260 , corresponding to the molecular weight of C₁₁H₇F₃O₂S.

-

Key Fragment Ions: The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

-

[M - •OCH₃]⁺ (m/z = 229): Loss of the methoxy radical from the ester group is a common fragmentation pathway.

-

[M - •COOCH₃]⁺ (m/z = 201): Loss of the entire methyl carboxylate radical.

-

Further fragmentation of the benzothiophene ring system may occur, but is typically less favored than the loss of the ester substituents.[6]

-

Standard MS Experimental Protocol

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or ethyl acetate) into the mass spectrometer via a Gas Chromatography (GC-MS) system or by direct infusion.

-

Ionization: Utilize Electron Ionization (EI) with a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 50-400 using a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: The detector records the abundance of each ion at its specific m/z value to generate the mass spectrum.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. It is an excellent tool for identifying the types of bonds present in a molecule.

Predicted Characteristic IR Absorption Bands: The spectrum will be dominated by absorptions corresponding to the ester and trifluoromethyl groups, as well as the aromatic system.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Ester | 1730 - 1715[7] | Strong |

| C-F Stretch | Trifluoromethyl | 1350 - 1100[7] | Strong, Multiple Bands |

| C-O Stretch | Ester | 1300 - 1200[7] | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450[8] | Medium |

| C-H Stretch | Aromatic | 3100 - 3000[8] | Weak-Medium |

| C-H Stretch | Methyl (aliphatic) | 2960 - 2850[7] | Weak |

Standard IR Experimental Protocol

-

Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid powder directly on the ATR crystal. Alternatively, prepare a potassium bromide (KBr) pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Background Scan: Record a background spectrum of the empty instrument (or pure KBr pellet).

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

-

Data Acquisition: Typically scan the range of 4000-400 cm⁻¹.

Summary and Conclusion

The structural identity and purity of this compound can be unequivocally confirmed through a combination of spectroscopic methods. The predicted data provides a clear analytical fingerprint:

-

¹H NMR: Will show characteristic signals for the three distinct aromatic protons, a singlet for the thiophene proton, and a sharp singlet for the methyl ester.

-

¹³C NMR: Will confirm the presence of 11 unique carbon environments, including the ester carbonyl, the quartet for the CF₃-bearing aromatic carbon, and the large quartet for the CF₃ carbon itself.

-

¹⁹F NMR: A single, sharp singlet around -62 ppm is the definitive signature of the trifluoromethyl group.

-

Mass Spec: Will show a clear molecular ion peak at m/z 260, with predictable fragments at m/z 229 and 201.

-

IR Spec: Will be dominated by strong absorptions from the ester C=O stretch (~1720 cm⁻¹) and the C-F stretches of the trifluoromethyl group (1350-1100 cm⁻¹).

This guide provides the foundational knowledge and expected data for researchers to confidently identify and characterize this compound, ensuring the integrity of their materials for downstream applications in drug discovery and materials science.

References

An In-depth Technical Guide to the ¹H NMR Spectroscopic Analysis of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a vital heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its structural motif, featuring a benzothiophene core functionalized with a trifluoromethyl group and a methyl ester, imparts unique physicochemical properties that are highly desirable in medicinal chemistry. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.

A thorough understanding of the molecular structure and purity of this compound is paramount for its effective application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, is one of the most powerful analytical techniques for the structural elucidation and purity assessment of organic molecules. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, offering insights into the chemical environment of each proton.

Note on Data Source: The ¹H NMR spectral data presented in this guide is based on a computational prediction using advanced algorithms. While experimental data is preferred, a reliable, publicly accessible experimental spectrum for this specific compound could not be located. This predicted spectrum serves as a valuable reference for researchers and should be used in conjunction with experimental verification.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound in deuterated chloroform (CDCl₃) at 400 MHz is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-4 | 8.25 | d | 8.6 | 1H |

| H-6 | 7.65 | dd | 8.6, 1.6 | 1H |

| H-7 | 8.01 | d | 8.6 | 1H |

| H-3 | 7.98 | s | - | 1H |

| OCH₃ | 3.95 | s | - | 3H |

In-depth Spectral Analysis

A detailed interpretation of the predicted ¹H NMR spectrum provides a deeper understanding of the molecular structure.

-

Aromatic Protons (H-4, H-6, H-7): The protons on the benzene ring of the benzothiophene core appear in the downfield region of the spectrum, which is characteristic for aromatic protons.[2]

-

The proton at the H-4 position is predicted to resonate at approximately 8.25 ppm . Its signal is expected to be a doublet due to coupling with the adjacent H-6 proton.

-

The H-6 proton is predicted at around 7.65 ppm and is expected to appear as a doublet of doublets. This splitting pattern arises from its coupling to both the H-4 and H-7 protons.

-

The H-7 proton, predicted at 8.01 ppm , is expected to be a doublet due to coupling with the H-6 proton. The electron-withdrawing trifluoromethyl group at the 5-position influences the chemical shifts of the neighboring aromatic protons, causing them to shift downfield.

-

-

Thiophene Proton (H-3): The proton on the thiophene ring, H-3 , is predicted to appear as a singlet at approximately 7.98 ppm . Its singlet nature is due to the absence of adjacent protons to couple with.

-

Methyl Ester Protons (OCH₃): The three protons of the methyl ester group (OCH₃ ) are predicted to give a sharp singlet at around 3.95 ppm . This upfield chemical shift is typical for protons on a carbon adjacent to an oxygen atom in an ester functionality.

Experimental Protocol for ¹H NMR Data Acquisition

This section outlines a standard operating procedure for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the spectrometer to ensure optimal resolution and lineshape.

-

Set the sample temperature to 298 K (25 °C).

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm.

-

Acquisition Time: At least 2 seconds.

-

Relaxation Delay: A relaxation delay of 5 seconds to ensure full relaxation of the protons.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the protons labeled according to the assignments in the ¹H NMR data table.

Caption: Molecular structure of this compound with labeled protons.

Conclusion

This technical guide provides a detailed analysis of the ¹H NMR spectrum of this compound, a compound of significant interest in medicinal and materials chemistry. While based on predicted data, the information presented offers a solid foundation for the structural verification and purity assessment of this important synthetic intermediate. Researchers are encouraged to use this guide as a reference and to perform experimental validation to confirm the spectral assignments. The provided experimental protocol offers a standardized approach for acquiring high-quality ¹H NMR data for this and similar compounds.

References

¹³C NMR spectrum of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

An In-Depth Technical Guide to the ¹³C NMR Spectrum of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers and professionals in drug development and chemical analysis, this document elucidates the theoretical underpinnings, experimental considerations, and detailed spectral interpretation of this complex heterocyclic compound. We will explore the influence of the electron-withdrawing trifluoromethyl and methyl carboxylate substituents on the chemical shifts of the benzothiophene core, the characteristic carbon-fluorine (C-F) coupling, and the overall spectral pattern. This guide serves as a practical reference for the structural verification and characterization of this and related molecular scaffolds.

Introduction: The Significance of Fluorinated Benzothiophenes

The 1-benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a trifluoromethyl (CF₃) group is a common strategy in drug design to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity by modulating the electronic properties of the molecule. The compound of interest, this compound, combines these features, making its unambiguous structural characterization paramount.

¹³C NMR spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal (peak) in the spectrum, and its position (chemical shift, δ) is highly sensitive to the local electronic environment. This guide will walk through the process of acquiring and interpreting the ¹³C NMR spectrum of this specific molecule, providing the rationale behind each step.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

The acquisition of a high-quality ¹³C NMR spectrum requires careful sample preparation and instrument parameter selection. The following protocol is a self-validating system designed for accuracy and reproducibility.

2.1. Sample Preparation

-

Analyte Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will introduce extraneous peaks and complicate the analysis.

-

Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice for this compound due to its good solubilizing power for moderately polar organic molecules and its single carbon signal at approximately 77.16 ppm, which can serve as an internal reference.

-

Concentration: Dissolve approximately 15-25 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable timeframe without leading to significant line broadening.

-

Internal Standard (Optional): While the solvent peak is often used as a reference, a small amount of tetramethylsilane (TMS) can be added for a precise 0.00 ppm reference. However, for routine characterization, referencing to the solvent peak is standard practice.

2.2. NMR Instrument Parameters

The following parameters are recommended for a 125 MHz (or higher) NMR spectrometer:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Acquisition Time (AQ): ~1.0–1.5 seconds.

-

Relaxation Delay (D1): 2.0 seconds. Quaternary carbons and carbons in electron-deficient environments can have longer relaxation times. A 2-second delay is a good starting point to ensure adequate relaxation for quantitative accuracy, though for simple peak detection, it can be shorter.

-

Number of Scans (NS): 1024-4096 scans. The ¹³C isotope has a low natural abundance (~1.1%), requiring a larger number of scans to achieve a satisfactory signal-to-noise ratio.

-

Spectral Width (SW): 0 to 200 ppm. This range comfortably covers the expected chemical shifts for all carbon types in the molecule, from the aliphatic methyl group to the aromatic and carbonyl carbons.

Spectral Interpretation and Analysis

The structure of this compound presents a fascinating case for ¹³C NMR analysis. The spectrum is influenced by the interplay of the fused aromatic system and two functional groups with opposing electronic effects.

3.1. Molecular Structure and Atom Numbering

To facilitate a clear discussion, the standard IUPAC numbering for the benzothiophene ring system is used.

Caption: Numbering scheme for this compound.

3.2. Predicted ¹³C Chemical Shifts and Rationale

While an experimentally acquired spectrum is the gold standard, high-quality predicted spectra provide an excellent framework for analysis. The following table summarizes the expected chemical shifts (δ) and provides a detailed rationale for the assignment of each carbon signal.

| Carbon Atom | Predicted δ (ppm) | Multiplicity (due to C-F) | Rationale |

| C=O | ~162.5 | Singlet (s) | The carbonyl carbon of a methyl ester attached to an aromatic ring typically appears in this region. |

| C5 | ~129.0 | Quartet (q), ²JCF ≈ 32 Hz | This carbon is directly attached to the CF₃ group. Its signal is split into a quartet due to coupling with the three fluorine atoms. The strong electron-withdrawing effect of the CF₃ group deshields this carbon, but this is counteracted by other resonance effects. |

| CF₃ | ~124.0 | Quartet (q), ¹JCF ≈ 272 Hz | The carbon of the trifluoromethyl group itself exhibits a very large one-bond coupling constant with the fluorine atoms and appears as a distinct quartet. |

| C7a | ~140.0 | Singlet (s) | A quaternary carbon at a ring fusion, deshielded by its proximity to the sulfur atom and the aromatic system. |

| C3a | ~138.5 | Singlet (s) | Another quaternary carbon at a ring fusion, its chemical shift is influenced by the overall aromatic system. |

| C2 | ~135.0 | Singlet (s) | A quaternary carbon attached to the electron-withdrawing carboxylate group, causing a downfield shift. |

| C4 | ~122.5 | Quartet (q), ³JCF ≈ 4 Hz | This carbon is three bonds away from the CF₃ group and will show a small quartet splitting. It is shielded relative to other aromatic carbons. |

| C6 | ~121.0 | Quartet (q), ³JCF ≈ 4 Hz | Similar to C4, this carbon is meta to the CF₃ group and will exhibit a small quartet splitting. |

| C7 | ~126.0 | Singlet (s) | An aromatic CH carbon, its shift is influenced by the adjacent sulfur atom and the fused ring system. |

| C3 | ~130.0 | Singlet (s) | An aromatic CH carbon, deshielded by the adjacent C2 with its electron-withdrawing substituent. |

| -OCH₃ | ~52.5 | Singlet (s) | The methyl carbon of the ester group, appearing in the typical upfield region for such functional groups. |

3.3. Key Spectral Features and Causality

-

The Trifluoromethyl (CF₃) Group's Influence: The most prominent feature arising from the CF₃ group is the characteristic splitting of carbon signals due to C-F coupling.

-

¹JCF Coupling: The direct, one-bond coupling between the CF₃ carbon and the three fluorine atoms is very large (typically > 270 Hz), resulting in a widely split quartet.

-

²JCF, ³JCF, and ⁴JCF Coupling: Coupling extends over multiple bonds, with the magnitude decreasing with distance (²J > ³J > ⁴J). The carbon directly attached to the CF₃ group (C5) will show a significant quartet splitting (²JCF ≈ 30-35 Hz). The carbons meta to the CF₃ group (C4 and C6) will also likely appear as smaller, less-resolved quartets. This multi-bond coupling is a powerful diagnostic tool for confirming the position of the CF₃ substituent.

-

-

The Methyl Carboxylate (-COOCH₃) Group's Influence: This electron-withdrawing group significantly deshields the carbon to which it is attached (C2), shifting it downfield. The carbonyl carbon itself provides a hallmark signal in the 160-165 ppm range, confirming the presence of the ester functionality.

-

Quaternary Carbons: There are four quaternary carbons in the aromatic system (C2, C3a, C5, C7a) in addition to the CF₃ and carbonyl carbons. These typically show lower intensity peaks compared to the protonated (CH) carbons due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE).

Workflow for Structural Verification

The following diagram illustrates the logical workflow for using ¹³C NMR to confirm the structure of the target compound.

Caption: Logical workflow for structural verification using ¹³C NMR.

Conclusion

The is rich with structural information. A systematic approach, beginning with proper sample preparation and leading to a detailed analysis of chemical shifts and coupling patterns, allows for the unambiguous confirmation of its complex structure. The characteristic quartets arising from carbon-fluorine coupling serve as definitive markers for the presence and position of the trifluoromethyl group, while the chemical shifts of the carbonyl and methyl carbons confirm the ester functionality. This guide provides the foundational knowledge and practical protocol for researchers to confidently utilize ¹³C NMR in the characterization of this and similar fluorinated heterocyclic molecules, ensuring the integrity of their chemical research and development endeavors.

Lipophilicity of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

An In-depth Technical Guide to the

Abstract

Lipophilicity is a cornerstone physicochemical property in modern drug discovery, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] This guide provides a comprehensive technical overview of the methodologies for determining the lipophilicity of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate, a key heterocyclic building block in pharmaceutical research.[3][4] We will explore both in silico predictive models and definitive experimental techniques, focusing on the industry-standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to ensure accurate and reproducible lipophilicity assessment.

Introduction: The Critical Role of Lipophilicity in Drug Design

The journey of a drug from administration to its biological target is a complex odyssey governed by its physicochemical properties. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical determinant of success.[5][6] It is quantified by the partition coefficient (P), typically expressed as its logarithm (LogP), which measures the equilibrium distribution of a neutral compound between an immiscible lipid phase (commonly n-octanol) and an aqueous phase.[7]

An optimal lipophilicity balance is crucial:

-

Too Low (Hydrophilic): The compound may exhibit poor absorption through lipid-rich cell membranes and struggle to cross the blood-brain barrier.

-

Too High (Lipophilic): The molecule may suffer from poor aqueous solubility, leading to formulation challenges.[5] It might also exhibit high plasma protein binding, rapid metabolic clearance, and potential off-target toxicity.[1][5]

Extensive industry analysis suggests that successful oral drug candidates often fall within a "sweet spot," typically a LogP or LogD value between 1 and 3.[8] Therefore, the precise characterization of lipophilicity is not merely an academic exercise but a pivotal step in optimizing a drug candidate's profile and mitigating late-stage attrition.

The Compound of Interest: this compound (CAS: 146137-92-0) is a versatile heterocyclic compound. The benzothiophene scaffold is a privileged structure in medicinal chemistry, while the trifluoromethyl (CF3) group is a well-known bioisostere used to enhance metabolic stability and, notably, modulate lipophilicity.[4][9][10] Accurately determining the LogP of this molecule is essential for guiding its future application in drug discovery programs.

Computational Prediction of Lipophilicity (in silico Approach)

Before embarking on laboratory work, computational methods provide rapid, cost-effective estimations of LogP.[11] These algorithms are invaluable for high-throughput virtual screening and for prioritizing compounds for synthesis. They generally fall into two categories: fragment-based and whole-molecule approaches.[12][13]

-

Fragment-based methods (e.g., cLogP): These methods deconstruct the molecule into atomic or functional group fragments, sum their known lipophilicity contributions, and apply correction factors for intramolecular interactions.

-

Whole-molecule methods (e.g., AlogP, MLogP): These approaches use topological indices, molecular properties (like surface area and polarizability), or quantum chemical calculations to predict the LogP of the entire molecule.[14]

For this compound, various algorithms predict a range of LogP values. This variance underscores the necessity of experimental validation.

Table 1: Predicted LogP (cLogP) Values for this compound

| Prediction Algorithm | Predicted LogP (cLogP) | General Method |

| ALOGPs | 4.15 | Atom-type based method |

| XLOGP3 | 3.98 | Atom-type based with correction factors |

| Molinspiration | 4.21 | Fragment-based QSAR model |

| MLOGP | 3.85 | Topology-based whole-molecule approach |

Note: These values are generated using publicly available prediction engines for illustrative purposes. The actual performance of any given algorithm can vary.

The clustering of predicted values around 4.0 suggests the compound is highly lipophilic. However, the subtle differences between models highlight that these are estimations. Experimental determination is required for a definitive value.

Experimental Determination by RP-HPLC (The Gold Standard Alternative)

While the "shake-flask" method is the traditional gold standard for LogP measurement, it is labor-intensive, requires substantial amounts of pure compound, and is not suitable for high-throughput applications or for compounds with very high or low lipophilicity (range typically -2 to 4).[15][16][17]